3',5-Difluorobiphenyl-2-amine
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Overview
Description
3’,5-Difluorobiphenyl-2-amine is an organic compound with the molecular formula C12H9F2N. It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3’ and 5’ positions, and an amine group is attached to the 2-position of the biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5-Difluorobiphenyl-2-amine typically involves the following steps:
Preparation of 3,5-difluorophenylboronic acid: This can be achieved through the halogenation of biphenyl followed by a borylation reaction.
Suzuki-Miyaura Coupling: The 3,5-difluorophenylboronic acid is then coupled with 2-bromonitrobenzene using a palladium catalyst to form 3’,5-difluoro-2-nitrobiphenyl.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3’,5-Difluorobiphenyl-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form a more saturated amine derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 3’,5-Difluoro-2-nitrobiphenyl
Reduction: 3’,5-Difluorobiphenyl-2-amine
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’,5-Difluorobiphenyl-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3’,5-Difluorobiphenyl-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This results in the modulation of biological pathways, leading to the desired therapeutic or functional effects .
Comparison with Similar Compounds
Similar Compounds
- 3’,5-Difluorobiphenyl-4-carboxylic acid
- 2-Amino-3,5-difluoropyridine
- 4-(2’,4’-Difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines
Uniqueness
3’,5-Difluorobiphenyl-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and stability, such as in the design of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C12H9F2N |
---|---|
Molecular Weight |
205.20 g/mol |
IUPAC Name |
4-fluoro-2-(3-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9F2N/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H,15H2 |
InChI Key |
LZWSQHWSRFANHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)F)N |
Origin of Product |
United States |
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